
3-(4-Methoxyphenyl)azetidine hydrochloride
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Overview
Description
3-(4-Methoxyphenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group attached to the azetidine ring, and it is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)azetidine hydrochloride typically involves the reaction of 4-methoxyphenylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a nucleophilic substitution reaction, where the amine group of 4-methoxyphenylamine reacts with a halogenated azetidine compound to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Chemical Structure and Synthesis
3-(4-Methoxyphenyl)azetidine hydrochloride is characterized by an azetidine ring, which is a four-membered saturated heterocycle. The presence of a methoxy group attached to a phenyl ring at the 4-position enhances its reactivity and biological activity. The synthesis typically involves palladium-catalyzed hydrogenation reactions, along with careful control of reaction conditions to optimize yield and purity.
Anticancer Potential
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action appears to involve interference with cellular signaling pathways, promoting apoptosis in malignant cells . Notably, it has been suggested that the compound may interact with specific receptors involved in cancer cell proliferation and survival, warranting further investigation into its therapeutic potential.
Neuropharmacological Applications
The structural features of this compound suggest possible interactions with neurotransmitter systems. This opens avenues for research into its applications in neuropharmacology, particularly in treating neurodegenerative diseases or disorders involving neurotransmitter dysregulation.
Comparative Analysis with Related Compounds
A comparative analysis reveals that while several compounds share structural similarities with this compound, its unique methoxy substitution contributes to distinct biological activities. For instance, other azetidine derivatives have shown varying degrees of antiproliferative activity; however, the specific interactions mediated by the methoxy group in this compound may enhance its efficacy against certain cancer types .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of azetidine derivatives, providing insights into their biological activities:
- Antiproliferative Studies : A series of azetidine derivatives were synthesized and tested for antiproliferative effects against MCF-7 breast cancer cells. These studies highlighted the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These computational approaches help elucidate potential mechanisms of action and guide further experimental validation .
Potential Therapeutic Uses
Given its promising biological profile, this compound could be explored for:
- Cancer Therapy : As an anticancer agent targeting specific signaling pathways.
- Neuropharmacology : Potential applications in treating neurological disorders by modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of new chemical entities with diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)azetidine hydrochloride
- 3-(4-Methoxyphenoxy)azetidine hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
Uniqueness
3-(4-Methoxyphenyl)azetidine hydrochloride is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other azetidine derivatives, which may have different substituents and, consequently, different reactivity and applications.
Biological Activity
3-(4-Methoxyphenyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Structural Characteristics
The compound features an azetidine ring structure, which is a four-membered saturated heterocycle, with a methoxy group attached to a phenyl ring at the para position. This configuration contributes to its distinctive chemical properties and biological activities.
Research indicates that this compound exhibits anticancer properties through several mechanisms:
- Cellular Signaling Interference : The compound may interfere with key cellular signaling pathways, promoting apoptosis in cancer cells.
- Receptor Interaction : Preliminary studies suggest that it binds to specific receptors involved in cancer cell proliferation and survival, indicating potential neuropharmacological applications as well.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity against specific cancer types:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |
MDA-MB-231 (Breast Cancer) | 25 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 30 | Disruption of cellular signaling pathways |
These findings indicate that the compound may serve as a promising candidate for further development as an anticancer agent .
Neuropharmacological Potential
The structural features of this compound suggest possible interactions with neurotransmitter systems. This opens avenues for research into its potential use in treating neurological disorders.
Comparative Studies
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-(3-Methoxyphenyl)azetidine hydrochloride | Similar azetidine structure; different phenyl position | Limited anticancer activity |
3-[(4-Methoxyphenyl)methyl]azetidine hydrochloride | Methyl group addition; altered pharmacokinetics | Potentially enhanced activity |
2-(4-Methoxyphenyl)azetidine | Different position of methoxy group | Varies in receptor interaction |
This comparison underscores the significance of the methoxy group’s position on the biological activity of azetidine derivatives.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various derivatives of 3-(4-Methoxyphenyl)azetidine. One notable study synthesized a series of analogues and assessed their anticancer activity against nine different cancer cell lines. The results indicated that the presence of the methoxy group significantly enhanced the cytotoxicity compared to derivatives lacking this substituent .
Properties
IUPAC Name |
3-(4-methoxyphenyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-4-2-8(3-5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCIEXQIZWKRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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